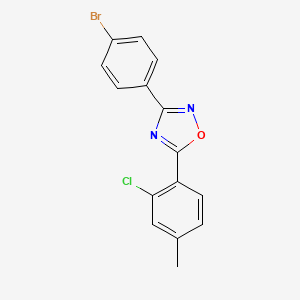![molecular formula C18H16N4OS B5805456 4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5805456.png)
4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to our compound of interest, involves the reaction of corresponding chloronitrile with triazole methanols in the presence of sodium hydroxide in a propanol medium. This method has been developed using HPLC-MS research, leading to the creation of new compounds whose structures were confirmed by modern physical and chemical methods of analysis (А. Rud, A. Kaplaushenko, Y. Kucheryavyi, 2016).
Molecular Structure Analysis
The molecular and crystal structures of similar triazole derivatives have been determined through X-ray diffraction analysis, revealing significant conjugations within the triazene moieties and indicating the presence of nonconventional H-bond interactions in their molecular packing (S. Moser, V. Bertolasi, K. Vaughan, 2005).
Chemical Reactions and Properties
Triazole compounds, including those similar to our compound of interest, have been involved in various chemical reactions, leading to the synthesis of novel derivatives with potential antimicrobial activities. These compounds are characterized by their CN functional group in both IR and 13C NMR spectra (Amal Al‐Azmi, H. Mahmoud, 2020).
Physical Properties Analysis
The physical properties of triazole derivatives have been explored through different methods, including polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and variable temperature powder X-ray diffraction (PXRD) measurements. These studies have revealed the existence of liquid crystalline behavior in compounds with variable alkoxy chain lengths (T. N. Ahipa et al., 2014).
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as their ability to form stable complexes with metals, have been a subject of interest. Studies have shown that these compounds can act as monodentate ligands, retaining their thione form and forming complexes with distorted trigonal bipyramidal structures (R. Askerov et al., 2019).
Propriétés
IUPAC Name |
4-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-22-17(15-5-3-4-6-16(15)23-2)20-21-18(22)24-12-14-9-7-13(11-19)8-10-14/h3-10H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMIPFPEALARED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)C#N)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-4-[(4-fluorophenyl)acetyl]piperazine](/img/structure/B5805373.png)

![N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5805388.png)
![4-(dimethylamino)-3-nitrobenzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5805395.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B5805400.png)
![5-bromo-N'-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-2-thiophenecarbohydrazide](/img/structure/B5805411.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5805420.png)
![N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5805423.png)

![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)

![2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5805478.png)
